molecular formula C8H6N2O3 B1587134 2-Methyl-4-nitrophenyl isocyanate CAS No. 56309-59-2

2-Methyl-4-nitrophenyl isocyanate

Cat. No. B1587134
Key on ui cas rn: 56309-59-2
M. Wt: 178.14 g/mol
InChI Key: FZCFUPBIPMLIPI-UHFFFAOYSA-N
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Patent
US09272056B2

Procedure details

2-Methyl-4-nitroaniline (35.0 g, 230 mmol) was dissolved in ethyl acetate (400 ml) and cooled to 0° C. Phosgene (180 ml, 20% in toluene) was added drop wise over 30 min, precipitation of a white salt followed instantly. After the last addition the temperature was allowed to slowly rise to room temperature, and then the reaction mixture was brought to reflux (˜100° C.). It was refluxed for 2 h 30 min, after which 200 ml of solvent was distilled off before the temperature was lowered to 80° C. and phosgene (140 ml, 20% in toluene) was added drop wise. After the last addition the reaction solution was refluxed for 3 hours, allowed to cool to room temperature and concentrated to dryness. The brown/yellow material was dissolved in diethyl ether (250 ml), filtered and concentrated to give a pale brown powder (36 g, 88%).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:12](Cl)(Cl)=[O:13]>C(OCC)(=O)C>[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[N:4]=[C:12]=[O:13]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation of a white salt
ADDITION
Type
ADDITION
Details
After the last addition the temperature
CUSTOM
Type
CUSTOM
Details
to slowly rise to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (˜100° C.)
TEMPERATURE
Type
TEMPERATURE
Details
It was refluxed for 2 h 30 min
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
after which 200 ml of solvent was distilled off before the temperature
CUSTOM
Type
CUSTOM
Details
was lowered to 80° C.
ADDITION
Type
ADDITION
Details
phosgene (140 ml, 20% in toluene) was added drop wise
ADDITION
Type
ADDITION
Details
After the last addition the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The brown/yellow material was dissolved in diethyl ether (250 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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